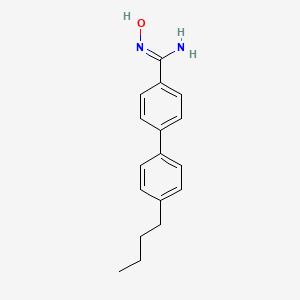
4'-n-Butylbiphenyl-4-carboxamidoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-n-Butylbiphenyl-4-carboxamidoxime is an organic compound with the empirical formula C17H20N2O and a molecular weight of 268.35 g/mol . This compound is characterized by the presence of a biphenyl core with a butyl group and a carboxamidoxime functional group. It is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Butylbiphenyl-4-carboxamidoxime typically involves the reaction of 4’-n-Butylbiphenyl-4-carboxylic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate carboxylic acid chloride, which then reacts with hydroxylamine to form the carboxamidoxime.
Industrial Production Methods: While specific industrial production methods for 4’-n-Butylbiphenyl-4-carboxamidoxime are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-n-Butylbiphenyl-4-carboxamidoxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamidoxime group to an amine.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
4’-n-Butylbiphenyl-4-carboxamidoxime has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4’-n-Butylbiphenyl-4-carboxamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamidoxime group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of proteins or cell membranes.
Comparaison Avec Des Composés Similaires
- 5-Aminopyridine-2-carboxamidoxime
- Pyrimidine-2-carboxamidoxime
- 3-Methylpyridine-2-carboxamidoxime
Comparison: 4’-n-Butylbiphenyl-4-carboxamidoxime is unique due to its biphenyl core and butyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C17H20N2O |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
4-(4-butylphenyl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C17H20N2O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19-20/h5-12,20H,2-4H2,1H3,(H2,18,19) |
Clé InChI |
CJMFLZICXYZCJB-UHFFFAOYSA-N |
SMILES isomérique |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


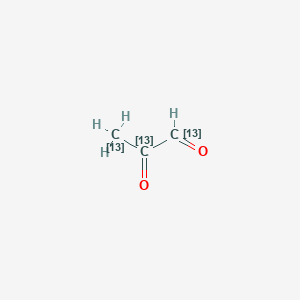
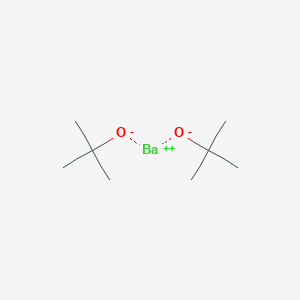
![6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12054855.png)
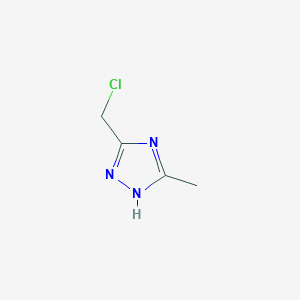
![N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12054863.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B12054873.png)
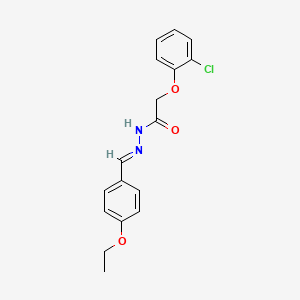
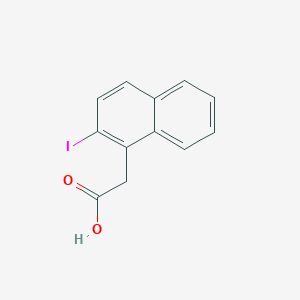
![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12054895.png)




